3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide
Description
This compound features a benzamide core substituted with a fluoro group at the 3-position and a complex heterocyclic side chain containing a 1,2,4-oxadiazole and imidazole moiety. The 4-methoxyphenyl group on the oxadiazole likely enhances lipophilicity and metabolic stability, while the imidazole-methyl linkage may improve binding affinity to biological targets such as enzymes or receptors. Its design aligns with trends in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties through strategic heterocyclic substitutions .
Properties
IUPAC Name |
3-fluoro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-34-22-11-7-18(8-12-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-5-9-21(10-6-17)29-25(33)19-3-2-4-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNCIPQOYIKGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide is a complex organic molecule that incorporates various pharmacologically relevant moieties, including a 1,2,4-oxadiazole and an imidazole ring. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- Fluorine : Enhances lipophilicity and bioavailability.
- Methoxy Group : Modifies electronic properties and can improve binding affinity.
- Oxadiazole and Imidazole Rings : Known for diverse biological activities.
The biological activity of this compound is largely attributed to the presence of the oxadiazole and imidazole moieties. These structures are known to interact with various biological targets:
-
Anticancer Activity :
- The 1,3,4-oxadiazole scaffold has been shown to inhibit key enzymes involved in cancer cell proliferation, such as telomerase , topoisomerase , and histone deacetylases (HDAC) .
- Studies indicate that derivatives of oxadiazole can induce apoptosis in cancer cells through multiple signaling pathways .
- Antimicrobial Effects :
Anticancer Studies
Recent research has highlighted the efficacy of oxadiazole derivatives in targeting cancer cells. For instance:
- A study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Molecular docking studies suggest that these compounds bind effectively to active sites of target enzymes, thereby inhibiting their function .
Antimicrobial Studies
Research indicates that compounds with similar structures have shown promise against resistant strains of bacteria:
- For example, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against Escherichia coli and Staphylococcus aureus .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Case Study 1 : A derivative similar to the compound was tested for its anticancer properties in vitro. It showed a significant reduction in cell viability in breast cancer cell lines.
- Case Study 2 : Another study focused on the antimicrobial properties against Pseudomonas aeruginosa, demonstrating effective inhibition at concentrations below 20 µg/mL.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Applications
The 1,3,4-oxadiazole moiety present in this compound is known for its significant biological activity, particularly in anticancer research. Studies indicate that derivatives containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of anticancer activities:
- Mechanism of Action : The anticancer properties are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase .
- Case Studies :
- A derivative with a similar oxadiazole structure demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia), with MID GI50 values indicating potent activity compared to established drugs like bendamustine .
- Another study synthesized novel derivatives that exhibited high antiproliferative activity against breast cancer cell lines (T-47D and MDA-MB-468), achieving over 90% inhibition at certain concentrations .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The presence of multiple aromatic rings and heterocycles enhances its interaction with microbial targets:
- Antibacterial and Antifungal Studies : Research has shown that similar oxadiazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. For instance, studies on related compounds have reported significant antibacterial activity against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Motifs
Compound 9c ()
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Key Features : Bromophenyl and benzodiazolyl groups enhance π-π stacking and hydrophobic interactions.
- Activity : Demonstrated strong binding in docking studies with α-glucosidase (IC₅₀ ~2.1 µM), attributed to bromine’s electron-withdrawing effects stabilizing enzyme interactions .
Compound 11d (Razaxaban, )
- Structure: 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide
- Key Features : Fluorine and trifluoromethyl groups improve membrane permeability and selectivity for Factor Xa (Ki = 0.19 nM).
- Activity : High oral bioavailability (>80%) due to balanced lipophilicity (logP ~2.5) and reduced plasma protein binding .
Compound 8a ()
- Structure : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
- Key Features : Acetylpyridinyl and thiadiazole groups confer rigidity and hydrogen-bonding capacity.
- Physical Properties : High melting point (290°C) due to strong intermolecular interactions; IR peaks at 1679 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N) .
Functional Group Impact on Properties
Fluoro Substituents
- Target Compound : The 3-fluoro group on the benzamide core likely enhances metabolic stability and bioavailability by resisting oxidative degradation, as seen in razaxaban .
- Comparison: : Amorphous 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide shows improved solubility (>50 µg/mL) compared to crystalline forms, highlighting fluorine’s role in modulating solid-state properties .
Oxadiazole vs. Thiadiazole Moieties
- Target Compound : The 1,2,4-oxadiazole ring increases electron density and may improve target engagement compared to thiadiazole derivatives.
- Compound 8a () : Replacing oxadiazole with thiadiazole in 8a reduces polarity (logP = 3.1 vs. ~2.8 for oxadiazole analogues), impacting cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
